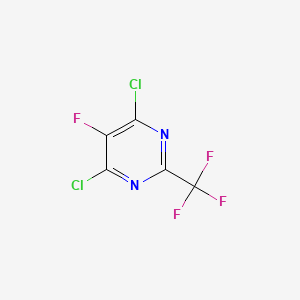

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine

Description

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by chloro groups at positions 4 and 6, a fluoro substituent at position 5, and a trifluoromethyl group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structural features—electron-withdrawing substituents and fluorine atoms—enhance metabolic stability and modulate reactivity in substitution reactions, making it valuable for drug discovery pipelines .

Properties

IUPAC Name |

4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRZQFAZUSRNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine typically involves the following steps:

Starting Material: The synthesis often begins with 2-amino-4,6-dichloropyrimidine.

Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Boronic acids, palladium acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in a solvent like tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Suzuki-Miyaura Coupling:

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer and viral infections. Its structural characteristics enable it to interact effectively with biological targets, enhancing the efficacy of derived drugs.

Mechanism of Action

The compound acts as an anti-metabolic agent by mimicking cellular metabolites, inhibiting enzymes involved in DNA and RNA synthesis. This mechanism disrupts the cell cycle, thereby preventing the proliferation of cancer cells.

Case Studies

- Antitumor Activity : In a study involving BALB/c nude mice inoculated with MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant inhibition of lung metastasis over a 30-day period compared to standard treatments.

- Structure-Activity Relationship (SAR) : Research indicates that the presence of trifluoromethyl and dichloro groups enhances binding affinity to molecular targets related to tumor growth and viral replication.

Agrochemical Applications

Development of Crop Protection Agents

The compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its fluorinated structure contributes to improved bioactivity and metabolic stability, making it effective against various pests and pathogens.

Biological Activity

Studies have demonstrated that derivatives of this compound exhibit significant antifungal properties, outperforming traditional fungicides like Fluconazole against strains such as Candida albicans .

Materials Science Applications

Synthesis of Advanced Materials

In materials science, this compound is explored for its potential in creating advanced materials with unique electronic and optical properties. The incorporation of fluorinated groups can enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituent patterns, molecular weights, and applications:

*Molecular weights calculated based on empirical formulas from referenced evidence.

Biological Activity

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- CAS Number : 96819-55-5

- Molecular Formula : C7Cl2F4N3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.

- Antiviral Activity : Research indicates that it may exhibit antiviral properties by disrupting viral replication processes.

Anticancer Properties

Studies have demonstrated that this compound possesses significant anticancer activity. For example, it has been evaluated against various cancer cell lines, showing potent inhibitory effects on cell proliferation.

The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells, indicating potential for targeted cancer therapy.

Antiviral Activity

In vitro studies have reported that this pyrimidine derivative displays antiviral activity against influenza viruses. It was found to reduce viral load significantly in infected models, suggesting its potential as an antiviral agent.

Case Studies and Research Findings

-

Antitumor Activity in Animal Models :

A study highlighted the efficacy of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The compound was administered over a period of 30 days, resulting in significant inhibition of lung metastasis compared to known treatments like TAE226 . -

Structure-Activity Relationship (SAR) :

Research focusing on SAR has revealed that the presence of trifluoromethyl and dichloro groups enhances the compound's binding affinity to specific molecular targets involved in tumor growth and viral replication . -

Safety Profile Assessment :

Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with subacute toxicity studies showing no significant adverse effects in healthy mice at doses up to 40 mg/kg .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps under controlled conditions. For example, in a recent patent (EP 4 374 877 A2), intermediates were synthesized via nucleophilic substitution reactions using trifluoromethylating agents. Reaction temperature (<0°C for fluorination) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to fluorinating agent) are critical to minimizing side products. Post-synthesis purification via column chromatography (as in ) or preparative HPLC (retention time ~1.31–1.37 minutes under SMD-TFA05 conditions) ensures high purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : LCMS (m/z 853.0–867.0 [M+H]+) and HPLC (retention times tracked under SMD-TFA05 conditions) are standard for purity assessment. NMR (¹H/¹³C) should confirm substituent positions, with key markers including:

- ¹⁹F NMR : Distinct signals for -CF₃ (~-60 ppm) and aromatic fluorine (~-120 ppm).

- ¹H NMR : Absence of protons at C-2 due to trifluoromethyl substitution.

Cross-referencing spectral data with synthetic intermediates (e.g., bromoethoxy precursors in ) helps validate structural integrity .

Q. What are the documented reactivity patterns of this compound in nucleophilic substitution reactions, and how do solvent systems affect these reactions?

- Methodological Answer : The 4- and 6-chloro positions are highly reactive toward nucleophiles (e.g., amines, alkoxides). Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states. For example, in , coupling with carbazolyldiamine in THF at room temperature achieved >95% conversion over 72 hours. Protic solvents should be avoided to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., LCMS vs. NMR) when confirming the structure of derivatives?

- Methodological Answer : Contradictions often arise from impurities or isotopic patterns. A tiered approach is recommended:

LCMS-HRMS : Confirm molecular formula (e.g., m/z 853.0 [M+H]+ with <5 ppm error).

2D NMR (HSQC, HMBC) : Resolve ambiguous coupling patterns (e.g., distinguishing Cl/F substitution sites).

X-ray crystallography : Use single-crystal data (as in ) to unambiguously assign substituent positions.

Theoretical frameworks (e.g., DFT calculations) can predict spectral trends and reconcile discrepancies .

Q. What computational or AI-driven methodologies can optimize the design of novel derivatives for specific biological targets?

- Methodological Answer : AI tools like COMSOL Multiphysics integrate quantum mechanical calculations (e.g., docking simulations) to predict binding affinities for targets such as kinase enzymes. For instance, derivatives with pyridyl or benzamide groups () show promise in medicinal chemistry. Machine learning models trained on LCMS/HPLC datasets (e.g., retention time vs. lipophilicity) can accelerate lead optimization .

Q. How should researchers design experiments to elucidate the mechanism of fluorinated substituent interactions in catalytic systems involving this compound?

- Methodological Answer : Mechanistic studies require:

- Isotopic Labeling : Use ¹⁸F-labeled analogs to track fluorine participation in catalytic cycles.

- Kinetic Profiling : Monitor reaction rates under varying temperatures/pressures to identify rate-limiting steps.

- In Situ Spectroscopy : Raman or IR spectroscopy detects transient intermediates (e.g., metal-fluoride complexes).

Cross-disciplinary collaboration with theoretical chemists ensures alignment with conceptual frameworks (e.g., transition state theory) .

Data Contradiction Analysis

Q. How can conflicting reactivity data (e.g., unexpected byproducts in fluorination) be systematically investigated?

- Methodological Answer :

Replicate Experiments : Vary stoichiometry, solvent, and temperature to identify outliers.

Byproduct Isolation : Use preparative TLC or HPLC to isolate and characterize impurities (e.g., ’s bromoethoxy byproducts).

Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical pathways.

Contradictions often resolve through iterative hypothesis testing and multi-technique validation .

Theoretical Frameworks

Q. What theoretical models best explain the electronic effects of trifluoromethyl groups on pyrimidine ring reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electron-withdrawing effects, showing that -CF₃ increases electrophilicity at C-4 and C-6. Hammett substituent constants (σₚ ≈ 0.54 for -CF₃) correlate with reaction rates in SNAr mechanisms. Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Safety and Waste Management

Q. What protocols are recommended for handling and disposing of halogenated pyrimidine waste generated during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.